5-Methoxynaphthalene-1-sulfonamide
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Overview
Description
5-Methoxynaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H11NO3S. It belongs to the class of naphthalene sulfonamides, which are characterized by the presence of a sulfonamide group attached to a naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 5-methoxynaphthalene-1-sulfonamide belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the aforementioned enzymes, thereby disrupting essential biochemical processes in the cells .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound may interfere with pathways involving the targeted enzymes .
Result of Action
The effects would likely depend on the specific interaction of the compound with its targets and the subsequent disruption of the associated biochemical pathways .
Biochemical Analysis
Biochemical Properties
5-Methoxynaphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial for regulating the cell cycle, particularly in controlling the transition from the G1 phase to the S phase . Additionally, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK2 affects cell cycle progression, leading to cell cycle arrest in the G1 phase . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting carbonic anhydrase, which can lead to changes in intracellular pH and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of CDK2 is mediated by binding to the ATP-binding site of the kinase, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation of downstream targets, ultimately resulting in cell cycle arrest. Additionally, the compound’s inhibition of carbonic anhydrase involves binding to the active site of the enzyme, blocking its catalytic activity and affecting acid-base homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and alterations in cellular metabolism . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and carbonic anhydrase without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on metabolic pathways and enzyme inhibition, which can disrupt normal cellular functions at elevated concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in intracellular pH and metabolic processes . Additionally, its interaction with CDK2 impacts the regulation of the cell cycle and associated metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins facilitate its localization to specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and carbonic anhydrase . Its localization to these compartments is essential for its role in regulating the cell cycle and maintaining acid-base balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methoxynaphthalene with chlorosulfonic acid to form 5-methoxynaphthalene-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield 5-Methoxynaphthalene-1-sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5-Methoxynaphthalene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxynaphthalene-1-sulfonamide
- 5-Chloronaphthalene-1-sulfonamide
- 5-Nitronaphthalene-1-sulfonamide
Uniqueness
5-Methoxynaphthalene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
5-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXIWLGEICSHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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